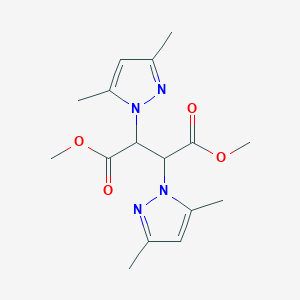
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is a complex organic compound that features prominently in various chemical and industrial applications. This compound is characterized by its unique structure, which includes two pyrazole rings attached to a succinic acid backbone, esterified with methyl groups. The presence of the pyrazole rings imparts significant chemical reactivity and versatility, making it a valuable compound in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester typically involves the reaction of 3,5-dimethylpyrazole with succinic acid derivatives. One common method includes the esterification of succinic acid with methanol to form dimethyl succinate, followed by the nucleophilic substitution reaction with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form corresponding pyrazole oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with halogens or other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole structure.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-butane: Similar structure but with a butane backbone.
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-propane: Similar structure but with a propane backbone.
Uniqueness
2,3-Bis-(3,5-dimethyl-pyrazol-1-YL)-succinic acid dimethyl ester is unique due to its succinic acid backbone, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of two pyrazole rings also increases its potential for forming stable metal complexes and interacting with biological targets.
Propriétés
Numéro CAS |
101276-05-5 |
|---|---|
Formule moléculaire |
C16H22N4O4 |
Poids moléculaire |
334.37 g/mol |
Nom IUPAC |
dimethyl 2,3-bis(3,5-dimethylpyrazol-1-yl)butanedioate |
InChI |
InChI=1S/C16H22N4O4/c1-9-7-11(3)19(17-9)13(15(21)23-5)14(16(22)24-6)20-12(4)8-10(2)18-20/h7-8,13-14H,1-6H3 |
Clé InChI |
BAAVLWJHXPSYOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(C(C(=O)OC)N2C(=CC(=N2)C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
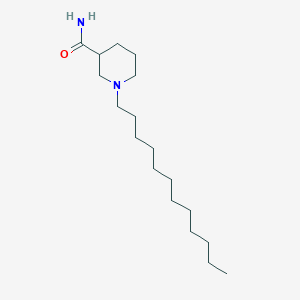
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)


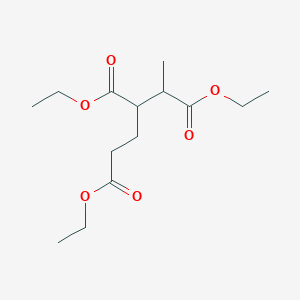
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
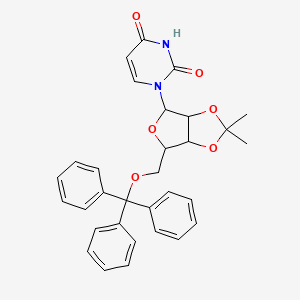
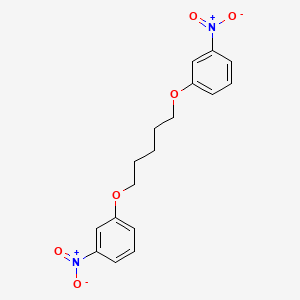
![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)
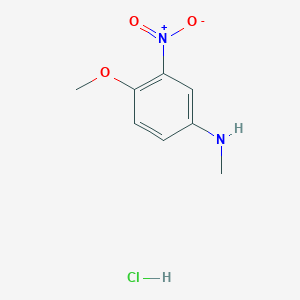
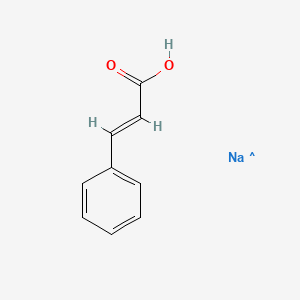
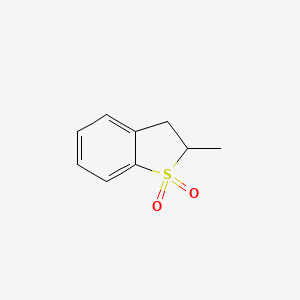
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
